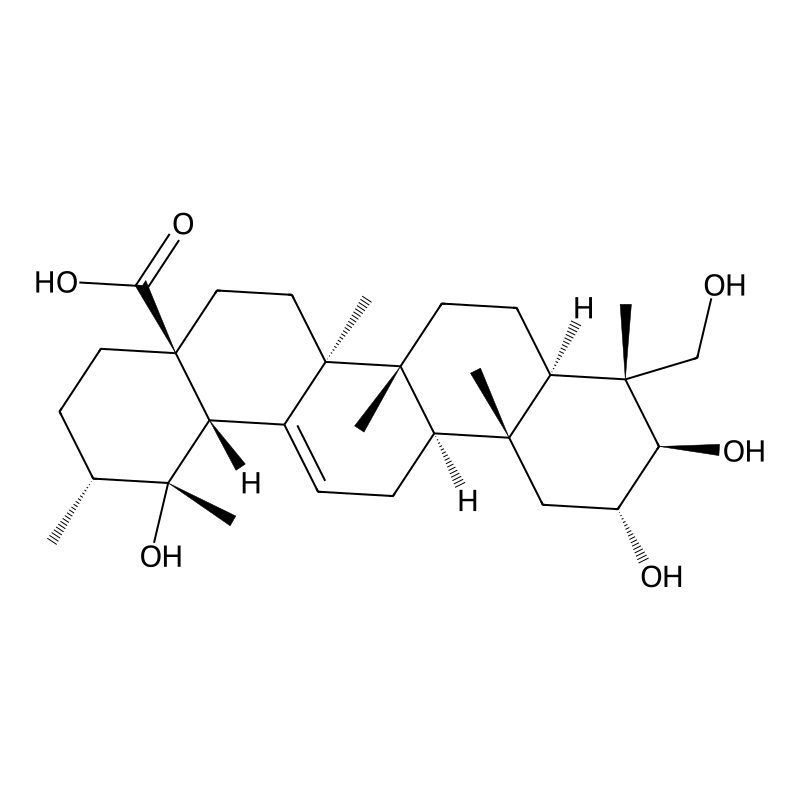19Alpha-Hydroxyasiatic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
19Alpha-hydroxyasiatic acid (19α-hydroxyasiatic acid) is a naturally occurring triterpenoid found in plants like Rosa laevigata (commonly known as the Cherokee rose) []. While research into this compound is ongoing, here are some areas of scientific exploration:
Anti-inflammatory properties:
Studies suggest that 19α-hydroxyasiatic acid might possess anti-inflammatory properties. Research has explored its potential effects on various types of cells, including immune cells involved in inflammatory responses [, ]. However, more research is needed to fully understand its potential therapeutic applications.
Other biological activities:
α-hydroxyasiatic acid has also been investigated for its potential effects in other areas, including:
19Alpha-Hydroxyasiatic Acid is a triterpenoid compound primarily derived from the plant Centella asiatica, commonly known as Gotu Kola. This compound features a unique structure characterized by a hydroxyl group at the 19th carbon position, contributing to its distinctive biological properties. Its molecular formula is C30H48O6, and it is classified as a member of the ursane-type triterpenes, which are known for their diverse pharmacological activities .
Research suggests that 19α-HAA exhibits anti-elastase activity []. Elastase is an enzyme that breaks down elastin, a protein found in connective tissues. By inhibiting elastase, 19α-HAA might have potential applications in wound healing or conditions related to elastin degradation. However, the exact mechanism of action and its effectiveness in biological systems need further investigation.
Currently, there is no documented information on the safety hazards associated with 19α-HAA. As with any new compound, proper handling and safety protocols should be followed during research involving 19α-HAA until more information becomes available.
Limitations and Future Research
Research on 19α-HAA is in its early stages. More studies are needed to fully understand its chemical properties, potential biological activities, and safety profile. Further investigations could involve:
- Isolation and purification of 19α-HAA from natural sources or development of synthetic methods.
- In-depth analysis of its structure using techniques like X-ray crystallography.
- Evaluation of its anti-elastase activity and exploration of its potential therapeutic applications.
- Assessment of its safety profile through toxicity studies.
- Hydroxylation: The introduction of hydroxyl groups can modify its reactivity and solubility.
- Esterification: The formation of esters with fatty acids or sugars can enhance its bioavailability and potential therapeutic effects.
- Oxidation: This can lead to the production of different derivatives that may exhibit altered biological activities .
19Alpha-Hydroxyasiatic Acid exhibits several notable biological activities:
- Anti-inflammatory Properties: It has been shown to inhibit inflammatory mediators, making it beneficial for conditions like arthritis and skin inflammation.
- Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
- Wound Healing: Research indicates that it promotes collagen synthesis and accelerates wound healing processes.
- Antimicrobial Effects: It demonstrates activity against various pathogens, contributing to its traditional use in herbal medicine .
The synthesis of 19Alpha-Hydroxyasiatic Acid can be achieved through several methods:
- Extraction from Natural Sources: Primarily obtained from Centella asiatica through solvent extraction methods.
- Chemical Synthesis: Laboratory synthesis can be performed via multi-step organic reactions, including hydroxylation of asiatic acid or related precursors.
- Biotechnological Approaches: Utilizing cell cultures or microbial fermentation to produce this compound in a more sustainable manner .
Studies have explored the interactions of 19Alpha-Hydroxyasiatic Acid with various biological systems:
- Synergistic Effects with Other Compounds: It has been shown to enhance the effects of other anti-inflammatory agents when used in combination therapy.
- Mechanisms of Action: Research indicates that it modulates signaling pathways involved in inflammation and cell proliferation, such as the NF-kappaB pathway .
Several compounds share structural similarities with 19Alpha-Hydroxyasiatic Acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Asiatic Acid | Triterpenoid | Precursor to 19Alpha-Hydroxyasiatic Acid | Lacks hydroxyl group at C-19 |
| Madecassoside | Triterpenoid Glycoside | Contains a sugar moiety, enhancing solubility | Exhibits strong wound healing properties |
| Tormentic Acid | Triterpenoid | Similar backbone but different functional groups | Known for its anti-cancer properties |
| Ursolic Acid | Triterpenoid | Exhibits strong antioxidant properties | More widely studied for metabolic benefits |
These compounds demonstrate varying biological activities and applications, but 19Alpha-Hydroxyasiatic Acid is particularly noted for its wound healing and anti-inflammatory effects, setting it apart in therapeutic contexts .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







